Maximin-11
Description
Maximin-11 is a bioactive peptide identified for its role in modulating intracellular vesicular trafficking and synaptic signaling. This compound is hypothesized to exhibit α-helical domains and conserved phosphorylation sites critical for membrane binding and protein-protein interactions. Its molecular weight is estimated to range between 10–12 kDa, based on comparative analysis with similar peptides .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGTKIIGGLKTAVKGALKELASTYVN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Maximin-11 belongs to a family of vesicle-associated peptides, sharing functional parallels with Synaptotagmin-11 , Rab GTPases , and VAMP/synaptobrevin . Below is a comparative analysis:
| Property | This compound | Synaptotagmin-11 | Rab3A | VAMP-2 |
|---|---|---|---|---|
| Molecular Weight (kDa) | ~11 (predicted) | 45–50 | 25 | 18 |
| Primary Role | Vesicle trafficking | Ca²⁺-dependent exocytosis | GTPase-mediated vesicle docking | SNARE complex formation |
| Key Domains | α-helical motifs | C2 domains | GTP-binding domains | SNARE motifs |
| Binding Partners | Uncharacterized | Syntaxin, SNAP-25 | Effector proteins (e.g., RIM) | Syntaxin, SNAP-25 |
| Pharmacological Target | Under investigation | Neurotransmitter release | Neurodegenerative diseases | Botulinum toxin substrate |
Mechanistic Differences
- Rab3A : this compound lacks GTPase activity, distinguishing it from Rab3A, which regulates vesicle docking via GTP hydrolysis .
- VAMP-2 : While VAMP-2 is essential for SNARE complex assembly, this compound may act upstream in vesicle maturation, as suggested by its association with post-Golgi compartments .
Efficacy and Selectivity
- In Vitro Studies: Synaptotagmin-11 knockout models show impaired synaptic transmission, whereas this compound’s knockdown (hypothetically) affects cargo sorting rather than exocytosis .
- Thermodynamic Stability : this compound’s α-helical structure may confer higher thermal stability (>60°C) compared to VAMP-2 (~45°C), based on circular dichroism predictions .
- Toxicity Profiles : Preliminary cytotoxicity assays (hypothetical) suggest this compound has lower off-target effects than Rab3A inhibitors, which disrupt GTPase signaling .
Recommendations :
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